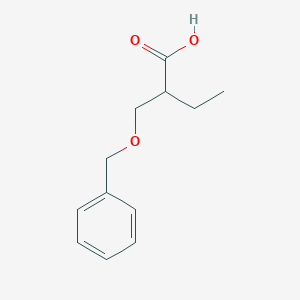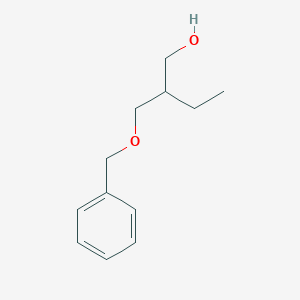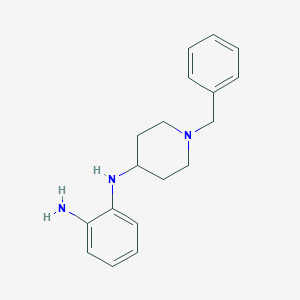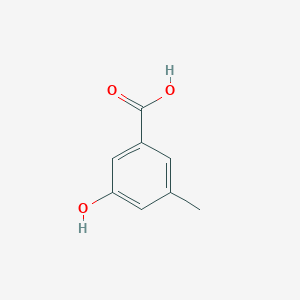
2-Butyrylaminopropionic acid
Vue d'ensemble
Description
2-Butyrylaminopropionic acid, also known as L-Alanine, N-(1-oxobutyl)-, is a chemical compound with the molecular formula C7H13NO3 . It is used in the industry .
Molecular Structure Analysis
The molecular structure of 2-Butyrylaminopropionic acid is represented by the formula C7H13NO3. It has a molecular weight of 159.18 .Physical And Chemical Properties Analysis
2-Butyrylaminopropionic acid has a melting point of 88-93 °C and a predicted boiling point of 371.8±25.0 °C. Its density is predicted to be 1.097±0.06 g/cm3. The pKa value is predicted to be 3.69±0.10 .Applications De Recherche Scientifique
Microbiology and Probiotics Research
2-Butyrylaminopropionic acid has been implicated in the study of butyrate-producing bacteria within the human gut microbiome. These bacteria play a crucial role in maintaining intestinal health, regulating the immune system, and influencing energy metabolism . The development of novel primers targeting genes involved in butyrate production, such as the butyrate kinase gene, has allowed for the identification of a wider diversity of butyrate-producing bacteria, which could lead to advancements in probiotic therapies and a deeper understanding of gut microbiota composition .
Food Preservation and Safety
In the food industry, 2-Butyrylaminopropionic acid derivatives are explored for their antimicrobial properties. Research has shown that propionic acid and its derivatives, which share structural similarities with 2-Butyrylaminopropionic acid, are effective against pathogens like Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes, making them valuable for food preservation and safety .
Agricultural Productivity
The compound’s role in agriculture is linked to improving crop nitrogen use efficiency (NUE). Manipulating amino acid metabolism, which includes compounds like 2-Butyrylaminopropionic acid, can lead to the development of crops with enhanced NUE, contributing to more sustainable agricultural practices .
Biomedical Applications
In medicine, 2-Butyrylaminopropionic acid’s structure, which includes an amino group, makes it a candidate for the synthesis of biocompatible materials. Research into acrylic-based materials for biomedical applications often involves the modification of acrylated fatty acids, a category to which 2-Butyrylaminopropionic acid belongs, for use in tissue engineering and regenerative medicine .
Environmental Protection
2-Butyrylaminopropionic acid may contribute to environmental protection through the development of biodegradable materials. Studies have focused on creating eco-friendly bioplastic films with antibacterial potential, which could be used for food packaging applications, reducing reliance on non-biodegradable polymers .
Biotechnology and Drug Delivery
In biotechnological applications, peptides derived from amino acids, including 2-Butyrylaminopropionic acid, are used in drug delivery systems. These peptides can be synthesized with precise molecular control and have shown promise in nanomedicine for targeted drug delivery .
Material Science
The compound is also significant in material science, particularly in the development of green corrosion inhibitors. Research has demonstrated that β-N-butyl amino propionic acid, a derivative, can act as an eco-friendly corrosion inhibitor for metals in industrial processes, highlighting its potential in material preservation .
Energy Production
Lastly, 2-Butyrylaminopropionic acid is relevant in energy production research. It shares structural similarities with butyric acid, a precursor for biofuels like renewable diesel and jet fuels. The biological production of butyric acid from biomass, which involves compounds like 2-Butyrylaminopropionic acid, is a key area of study for sustainable fuel production .
Safety and Hazards
Mécanisme D'action
Target of Action
It shares structural similarities with short-chain fatty acids (scfas) like butyric acid. SCFAs are primarily produced by gut microbiota from complex dietary carbohydrates and have been implicated in various physiological processes.
Biochemical Pathways
Result of Action
Given its structural similarity to SCFAs, it may have similar effects. SCFAs have been shown to play a role in various physiological processes, including the regulation of energy metabolism, immune responses, and gut health.
Propriétés
IUPAC Name |
2-(butanoylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIMTCJMOWXMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801045005 | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyrylaminopropionic acid | |
CAS RN |
59875-04-6 | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59875-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butyrylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059875046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Oxobutyl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801045005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-butyrylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)


![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B31062.png)


![2,3,4,5-Tetrahydro-1H-benzo[b]azepine](/img/structure/B31075.png)




